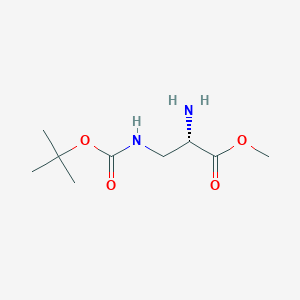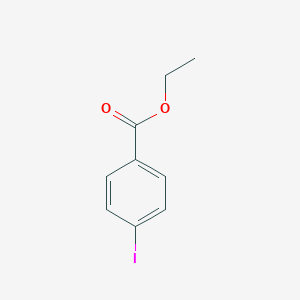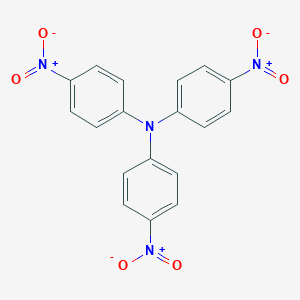![molecular formula C44H72O12 B015989 5,14,23,32-Tetraethyl-2,11,20,29-Tetramethyl-4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetron CAS No. 33956-61-5](/img/structure/B15989.png)
5,14,23,32-Tetraethyl-2,11,20,29-Tetramethyl-4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetron
Übersicht
Beschreibung
Tetranactin belongs to the macrotetrolide class of antibiotics, like nonactin, characterized by its miticidal properties and is produced by Streptomyces aureus. It consists of four units of homononactic acid linked to form a cyclic polyester, with a molecular formula of C44H72O12 (Ando, Murakami, & Nawata, 1971).
Synthesis Analysis
The synthesis of Tetranactin involves the construction of (+)- and (–)-homononactic acid from (S)-1,2-epoxybutane, leading to the total synthesis of Tetranactin through esterification and subsequent lactonisation processes (Schmidt & Werner, 1986).
Molecular Structure Analysis
Tetranactin's molecular structure, determined by X-ray crystal structure analysis, shows that the molecule is fairly flat, elongated, twisted, and its outline resembles that of a propeller. This conformation is similar to that of the K+-nonactin complex, suggesting a complex formation mechanism (Iitaka, Sakamaki, & Nawata, 1972).
Chemical Reactions and Properties
The interaction of Tetranactin with alkali metal ions, particularly its ability to form complexes with these ions, highlights its chemical reactivity. The structures of Tetranactin complexes with Rb+, K+, and Na+ ions have been elucidated, showing strong attractive ion-dipole interactions inversely proportional to the ionic radii of the central cations (Sakamaki, Iitaka, & Nawata, 1976).
Physical Properties Analysis
Tetranactin exhibits significant stability under various conditions, maintaining its activity over a wide pH range, at elevated temperatures, and upon exposure to sunlight. This stability, coupled with its selective miticidal activity and low toxicity to warm-blooded animals, underscores its potential as a miticidal agent (Hirano et al., 1973).
Chemical Properties Analysis
The chemical properties of Tetranactin are distinguished by its ability to form complexes with metal ions and its role as an ionophore. Its interaction with ammonium ions, where the ammonium H atoms form strong hydrogen bonds to the ether O atoms, is a notable characteristic. This interaction demonstrates Tetranactin's versatility in forming complexes with various cations, affecting its biological activity (Nawata, Sakamaki, & Iitaka, 1975).
Wissenschaftliche Forschungsanwendungen
Milbenbekämpfende Wirkung
Tetranactin wurde als ein wirksames Mittel zur Milbenbekämpfung identifiziert. Es zeigt eine bemerkenswerte Milbenbekämpfende Wirkung und eine geringe Toxizität für warmblütige Tiere . Es ist besonders wirksam gegen verschiedene Milbenarten, darunter die Karmin-Spinnmilbe, Tetranychus cinnabarinus, und die Europäische Spinnmilbe, Panonychus ulmi .
Insektizide Eigenschaften
Neben seinen milbenbekämpfenden Eigenschaften zeigt Tetranactin auch eine signifikante insektizide Wirkung. Es wurde festgestellt, dass es gegen den Azukibohnenkäfer, einen häufigen Schädling in landwirtschaftlichen Umgebungen, wirksam ist .
Niedrige Toxizität für Warmblütige Tiere
Trotz seiner starken milbenbekämpfenden und insektiziden Wirkung weist Tetranactin eine geringe Toxizität für warmblütige Tiere auf. Dies macht es zu einer potenziell sicheren Option für die Verwendung in Umgebungen, in denen Nicht-Zielorganismen vorhanden sein können .
Stabilität und Widerstandsfähigkeit gegen Verwitterung
Tetranactin ist relativ stabil, wobei kein Aktivitätsverlust bei pH 2–13 für 5 Stunden bei Raumtemperatur, bei 60 °C für 15 Tage und bei Sonneneinstrahlung über mehrere Tage beobachtet wurde . Seine Widerstandsfähigkeit gegen Verwitterung bedeutet, dass seine milbenbekämpfende Wirkung nach der Anwendung über einen längeren Zeitraum bestehen kann .
Keine Phytotoxizität
Tetranactin hat bei einer Sprühkonzentration von 1000 ppm keine Phytotoxizität für Apfel, Mandarine und Tee gezeigt . Dies deutet darauf hin, dass es in landwirtschaftlichen Umgebungen eingesetzt werden könnte, ohne die Kulturen zu schädigen.
Potenzial für die Verwendung in der Laserauftragsschweißtechnologie
Obwohl nicht direkt mit der Verbindung selbst verbunden, erscheint der Begriff „S-3466-C“ im Zusammenhang mit der Laserauftragsschweißtechnologie . Dies deutet darauf hin, dass die Verbindung in diesem Bereich möglicherweise eingesetzt werden könnte, obwohl weitere Forschung erforderlich wäre, um dies zu bestätigen.
Wirkmechanismus
Target of Action
Like other members of the macrotetrolide family, tetranactin is thought to act as a monovalent cation ionophore with high selectivity for ammonium and potassium .
Mode of Action
Tetranactin’s mode of action is believed to be similar to other macrotetrolides. It acts as a monovalent cation ionophore, selectively transporting ammonium and potassium ions across biological membranes . This ion transport can disrupt the electrochemical gradients essential for various cellular processes, leading to potential changes in cell function.
Eigenschaften
IUPAC Name |
5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPHSJWQZXWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33956-61-5 | |
| Record name | Tetranactin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33956-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetranactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033956615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetranactin exert its biological activity?
A1: Tetranactin functions as an ionophore, primarily exhibiting selectivity for potassium ions (K+). [, ] It forms complexes with K+ and facilitates their transport across cell membranes. [, ] This disruption of ionic gradients interferes with essential cellular processes, leading to various downstream effects. [, ]
Q2: What are the downstream effects of tetranactin's ionophoric activity?
A2: Tetranactin's disruption of ionic gradients primarily impacts cellular signaling and energy production. [, ] For instance, in rat renal mesangial cells, tetranactin inhibits the expression of inducible nitric oxide synthase (iNOS), which is involved in inflammatory responses. [] This inhibition occurs at both the mRNA and protein levels, suggesting a transcriptional and translational regulatory mechanism. [] In immune cells, tetranactin suppresses lymphocyte proliferation and interleukin-2 (IL-2) production, likely due to altered intracellular cation concentrations, impacting immune responses. [, ]
Q3: What is the molecular formula and weight of tetranactin?
A3: Tetranactin possesses the molecular formula C44H72O12 and a molecular weight of 793.05 g/mol. [, ]
Q4: What spectroscopic techniques are employed to characterize tetranactin?
A4: Several spectroscopic techniques are valuable for characterizing tetranactin. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, provides insights into its structure and conformational changes upon complexation with ions. [, , , ] Infrared (IR) and Raman spectroscopy offer information on functional groups and conformational changes upon complexation. [, , , ] Mass spectrometry (MS) is crucial for determining molecular weight and identifying fragmentation patterns, especially when coupled with techniques like electrospray ionization (ESI) and tandem MS (MS/MS). [, , ]
Q5: How stable is tetranactin under various conditions?
A5: Tetranactin demonstrates remarkable stability across a range of pH values (2-13), temperatures (up to 60°C for 15 days), and upon exposure to sunlight. [] This stability makes it suitable for various applications, including its potential use as a miticide. []
Q6: Does tetranactin possess any catalytic properties?
A7: While tetranactin is primarily known for its ionophoric activity, research suggests it might not possess inherent catalytic properties. [, ] Its mode of action revolves around forming complexes with cations and facilitating their transport across membranes rather than catalyzing chemical reactions. [, ]
Q7: Have computational methods been used to study tetranactin?
A8: Yes, computational chemistry, particularly ab initio quantum chemical calculations, has been employed to investigate the ternary complex formation of tetranactin with ammonium ions (NH4+) and thiocyanate ions (SCN-). [] These studies provide insights into the energetics and interactions governing complex formation. []
Q8: How do structural modifications of tetranactin affect its activity and selectivity?
A9: The size of the macrocyclic ring and the nature of the substituents on the ring significantly influence tetranactin's ion selectivity and binding affinity. [, , ] For instance, increasing the ring size by replacing methyl groups with ethyl groups enhances the selectivity for larger cations like K+. [, ] These structural modifications alter the cavity size and flexibility of the macrocycle, influencing its ability to accommodate and bind different ions. [, , ]
Q9: Are there any specific formulation strategies to enhance tetranactin's stability or bioavailability?
A10: While specific formulation strategies for tetranactin are limited in the provided research, its incorporation into various agricultural formulations, including miscible oils, emulsions, suspensions, and granules, indicates its amenability to formulation for improved stability and delivery. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















